molecular formula C7H10O2 B573321 7-Oxabicyclo[4.1.0]hept-3-ene,  1-methoxy- CAS No. 162758-83-0

7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-

Cat. No.: B573321
CAS No.: 162758-83-0
M. Wt: 126.15 g/mol
InChI Key: PYBMYAPOKXVIJR-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]hept-3-ene, 1-methoxy- is a bicyclic ether compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexene and methanol.

    Epoxidation: Cyclohexene undergoes epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form cyclohexene oxide.

    Methoxylation: The cyclohexene oxide is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ethers and alcohols depending on the nucleophile used.

Scientific Research Applications

7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Similar structure but lacks the methoxy group.

    1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.

    Limonene oxide: Contains a similar oxirane ring but with different substituents.

Uniqueness

7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

162758-83-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-methoxy-7-oxabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C7H10O2/c1-8-7-5-3-2-4-6(7)9-7/h2-3,6H,4-5H2,1H3

InChI Key

PYBMYAPOKXVIJR-UHFFFAOYSA-N

SMILES

COC12CC=CCC1O2

Canonical SMILES

COC12CC=CCC1O2

Synonyms

7-Oxabicyclo[4.1.0]hept-3-ene, 1-methoxy-

Origin of Product

United States

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